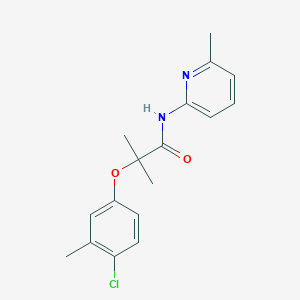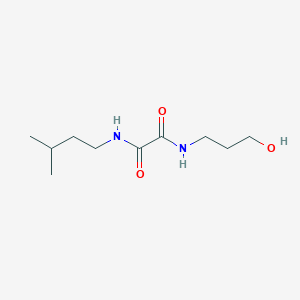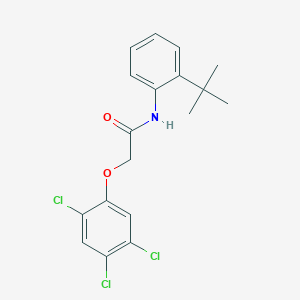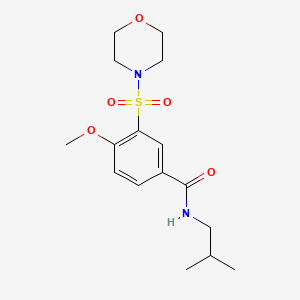![molecular formula C23H22N6S2 B4578089 3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)
3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]
Overview
Description
3,3'-Methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole] is a compound belonging to the 1,2,4-triazole class, which is known for its wide range of biological and chemical properties. This class of compounds has been studied for their potential in various applications due to their interesting chemical structure and reactivity.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of thiosemicarbazides with various electrophiles, leading to a wide array of triazole compounds. For instance, Küçükgüzel et al. (2004) synthesized a series of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles and explored their anticonvulsant activity, demonstrating the versatility in synthesizing triazole derivatives with potential biological activities (Küçükgüzel et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic methods. For example, Liu et al. (2009) reported on the synthesis and crystal structure of a 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole, highlighting the non-coplanar arrangement of triazole, pyridine, and benzene rings, which is a common feature in these compounds (Liu et al., 2009).
Scientific Research Applications
Synthesis and Cytotoxicity Evaluation
A series of triazenes derived from 5-(4-aminophenyl)-2,4-dihydro-4-substituted-3H-1,2,4-triazole-3-thiones have been synthesized, showing significant in vitro anticancer properties against various cell lines, indicating their potential as anticancer agents (Unsalan & Rollas, 2007).
Anticonvulsant and Antimicrobial Activity
Triazole derivatives have been synthesized for evaluation of their biological properties, including anticonvulsant and antimicrobial activities. Some derivatives exhibited protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating their potential in developing treatments for neurological disorders and infections (Küçükgüzel et al., 2004).
Catalytic Applications
Research into half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands has revealed their effectiveness in catalytic oxidation of alcohols and transfer hydrogenation of ketones, underscoring their importance in chemical synthesis processes (Saleem et al., 2013).
Antitumor Activity
3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles synthesized by cyclization of thiosemicarbazides have shown antitumor activity, highlighting the potential of these compounds in cancer research (Kaldrikyan et al., 2011).
Comprehensive Quantum Mechanical Studies
Triazole derivatives have been analyzed for structural, optical, electronic, and biological properties, providing insights into their potential uses in various fields including as potential inhibitors for certain enzymes (Al‐Otaibi et al., 2020).
Antibacterial and Antifungal Activity
Synthesis of 4-substituted-5-aryl-1,2,4-triazoles and their testing against various bacteria and fungi have indicated their potential as antimicrobial agents, which could be beneficial in addressing drug-resistant microbial infections (Colanceska-Ragenovic et al., 2001).
properties
IUPAC Name |
4-phenyl-3-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-prop-2-enylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6S2/c1-3-15-30-22-26-24-20(28(22)18-11-7-5-8-12-18)17-21-25-27-23(31-16-4-2)29(21)19-13-9-6-10-14-19/h3-14H,1-2,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYPHZBFBSACIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)



![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)
![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)